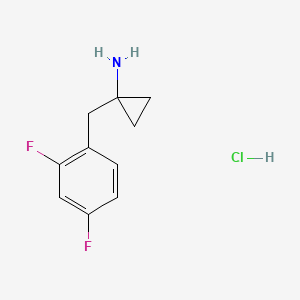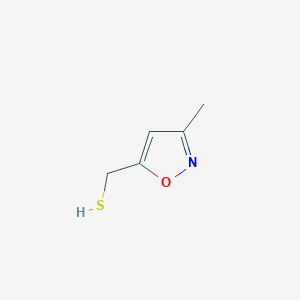
1-(2,4-二氟苄基)环丙-1-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride is a chemical that would likely possess a cyclopropane core with an amine functional group and a 2,4-difluorobenzyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related cyclopropane derivatives and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves the formation of the three-membered ring followed by functionalization with various substituents. In the context of the provided papers, the synthesis of cyclopentadienols from 1-amino-2,3-diphenylcyclopropenium ions suggests that similar aminocyclopropene intermediates could be used as precursors for the synthesis of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride . The process would likely involve the introduction of the 2,4-difluorobenzyl group through a substitution reaction.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the strain of the three-membered ring, which can influence the reactivity of the compound. The presence of the amine group would introduce basicity to the molecule, while the 2,4-difluorobenzyl group would add aromatic character and potential sites for further chemical reactions .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening, which is often regioselective. The presence of an amine could influence the reactivity, as seen in the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones . The difluorobenzyl group could also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride would be influenced by its functional groups. The cyclopropane ring would contribute to the compound's strain and potential energy, while the amine group would affect its basicity and solubility in water. The difluorobenzyl group would likely increase the compound's lipophilicity and could affect its boiling and melting points. The hydrochloride salt form would enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical applications.
科学研究应用
环丙化反应及其应用
环丙化反应在合成化学中发挥着重要作用,为生物活性产物的开发和现有分子的修饰做出了贡献。环丙烷的高环张力促进了独特的化学反应,使其成为大量研究的重点。该领域的研究探索了环丙化的各种方法,包括迈克尔诱导的环闭合、西蒙斯-史密斯反应和类卡宾插入等。这些方法学使得环丙烷的不对称合成成为可能,这由于在药物和材料科学中的潜在应用而备受合成化学家的关注(Kamimura, 2014)。
吸附技术和功能化
功能化材料,特别是那些带有胺基的材料,对各种化合物(包括全氟化合物(PFCs)和其他潜在的危险或有用的化学物质)表现出很高的吸附能力。吸附剂形成的胶束/半胶束在实现高吸附能力中起着至关重要的作用。该研究领域重点关注通过胺基功能化来开发吸附剂,强调疏水相互作用的关键作用以及在环境应用中的潜力,例如水处理和污染缓解(Du et al., 2014)。
金属有机框架(MOFs)和胺功能化
胺功能化的金属有机骨架(MOFs)因其在CO2捕获中的潜力而备受关注,这是由于CO2与碱性氨基官能团之间的强相互作用。该领域的研究探索了胺功能化MOFs的各种合成方法、结构和性质。这些材料在低压下表现出优异的CO2吸附能力,使其成为环境和能源应用的有希望的候选者。该综述还涉及了这些MOFs的催化应用,表明了广泛的潜在用途(Lin et al., 2016)。
安全和危害
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The signal word for the compound is “Warning” and it is represented by the GHS07 pictogram .
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10;/h1-2,5H,3-4,6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLPMPSAUKKFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172187-93-6 |
Source


|
| Record name | 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)




![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)